(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine
Brand Name: Vulcanchem
CAS No.: 16934-77-3
VCID: VC21270509
InChI: InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9-,10-/m1/s1
SMILES: CC1CCC(C(C1)N)C(C)C
Molecular Formula: C10H21N
Molecular Weight: 155.28 g/mol

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

CAS No.: 16934-77-3

Cat. No.: VC21270509

Molecular Formula: C10H21N

Molecular Weight: 155.28 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine - 16934-77-3

Specification

CAS No. 16934-77-3
Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
IUPAC Name (1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine
Standard InChI InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9-,10-/m1/s1
Standard InChI Key RBMUAGDCCJDQLE-OPRDCNLKSA-N
Isomeric SMILES C[C@@H]1CC[C@@H]([C@@H](C1)N)C(C)C
SMILES CC1CCC(C(C1)N)C(C)C
Canonical SMILES CC1CCC(C(C1)N)C(C)C

Introduction

Chemical Properties and Structure

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine has the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol. Its structure consists of a cyclohexane ring as the core, with an amino group (-NH₂) at position 1, an isopropyl group at position 2, and a methyl group at position 5, all with specific stereochemical orientations designated by the R configuration .

Table 1: Chemical Properties of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine

PropertyValue
CAS Number16934-77-3
Molecular FormulaC₁₀H₂₁N
Molecular Weight155.28000 g/mol
Exact Mass155.16700
LogP3.10620
PSA26.02000
Boiling PointNot available
Melting PointNot available
DensityNot available

The compound is also known by several synonyms, including:

  • Neoisomenthylamine

  • (1R)-3c-Amino-1r-methyl-4c-isopropyl-cyclohexan

  • d-Neoisomenthylamin

Stereochemistry and Isomerism

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine contains three stereogenic centers at positions 1, 2, and 5 of the cyclohexane ring, all with R configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement significantly distinguishes it from other stereoisomers of 2-isopropyl-5-methylcyclohexanamine .

The cyclohexane ring of this compound adopts a chair conformation, with the substituents occupying either equatorial or axial positions. The specific (1R,2R,5R) configuration determines the three-dimensional spatial arrangement of these substituents, which in turn affects various properties including:

  • Molecular shape and conformation

  • Intermolecular interactions

  • Chemical reactivity

  • Potential biological activity

  • Optical activity

With three stereogenic centers, a total of 2³ = 8 stereoisomers are theoretically possible for 2-isopropyl-5-methylcyclohexanamine. The specific (1R,2R,5R) stereochemistry represents just one of these possible isomers.

Related Stereoisomers and Structural Analogues

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine is structurally related to several other compounds, particularly other stereoisomers of 2-isopropyl-5-methylcyclohexanamine. Understanding these relationships helps contextualize its chemical properties and potential applications.

Table 2: Comparison with Related Compounds

CompoundCAS NumberStereochemistryCommon NameKey Structural Difference
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine16934-77-3(1R,2R,5R)NeoisomenthylamineReference compound
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanamine2216-54-8(1R,2S,5R)L-MenthylamineDifferent configuration at position 2 (S instead of R)
2-(Isopropyl)-5-methylcyclohexylamine21411-81-4VariousMenthylamineGeneral term covering multiple stereoisomers
Menthone10458-14-7-MenthoneKetone instead of amine at position 3

The stereochemical differences between these compounds significantly impact their physical properties and chemical behaviors. For instance, the (1R,2S,5R) isomer (L-Menthylamine) has been more extensively studied and has documented applications in asymmetric synthesis and as a chiral auxiliary .

Analytical Characterization

The characterization of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine would typically involve several analytical techniques to confirm its structure, purity, and stereochemical configuration:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the structural arrangement and stereochemistry.

  • Mass Spectrometry: For confirming molecular weight and fragmentation patterns, with expected molecular ion peak at m/z 155.167.

  • Infrared Spectroscopy: To identify functional groups, particularly the characteristic N-H stretching of the primary amine group.

  • Optical Rotation: To confirm optical activity, which would be expected for this chiral molecule.

  • Chiral Chromatography: For analyzing enantiomeric purity and potentially separating stereoisomers.

  • X-ray Crystallography: If crystalline material can be obtained, this would provide definitive structural and stereochemical information.

Comparative Analysis of Stereoisomer Properties

The stereochemistry of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine distinguishes it from its stereoisomers in several important ways that can affect various properties:

Table 3: Potential Property Differences Between Stereoisomers

PropertyPotential Impact of Stereochemistry
Physical StateDifferent crystal packing leading to potentially different physical states
Melting/Boiling PointsStereochemistry affects intermolecular forces and crystal packing
SolubilityDifferent spatial arrangements can affect solvation and solubility profiles
ReactivitySteric accessibility of functional groups influenced by stereochemistry
Biological ActivityStereochemistry critical for receptor binding and biological recognition
Optical RotationDifferent stereoisomers will have different specific rotation values

The (1R,2S,5R) stereoisomer (L-Menthylamine) has been studied in the context of asymmetric synthesis and for the preparation of sulfonimidates . By comparison, specific research on the (1R,2R,5R) isomer is less documented in the available literature.

Research Significance and Future Directions

(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine represents an interesting research target in the field of stereochemistry and asymmetric synthesis for several reasons:

  • Stereochemical Control: It presents challenges and opportunities for developing methods of stereochemical control in synthesis.

  • Structure-Property Relationships: It provides a model system for studying how specific stereochemistry affects chemical and physical properties.

  • Chiral Building Block: Its potential as a chiral building block for more complex molecules remains to be fully explored.

Future research directions might include:

  • Development of efficient, stereoselective synthetic routes

  • Exploration of its coordination chemistry with various metals

  • Investigation of its potential as a chiral auxiliary in asymmetric reactions

  • Studies of its possible biological activities and structure-activity relationships

Spectroscopic Data and Identification

While specific spectroscopic data for (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine is limited in the available literature, predicted spectral features based on its structure would include:

  • ¹H NMR: Expected signals would include:

    • A broad signal for the NH₂ protons

    • Multiple signals for the cyclohexane ring protons

    • A doublet for the methyl group at position 5

    • Two doublets for the isopropyl methyl groups

    • A multiplet for the isopropyl CH

  • ¹³C NMR: Expected to show 10 carbon signals corresponding to:

    • The cyclohexane ring carbons

    • The isopropyl group carbons

    • The methyl group carbon

  • IR Spectrum: Key features would include:

    • N-H stretching bands around 3300-3500 cm⁻¹

    • C-H stretching bands for the aliphatic groups

    • C-N stretching bands

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